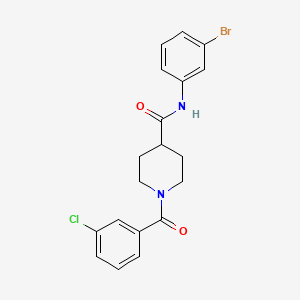

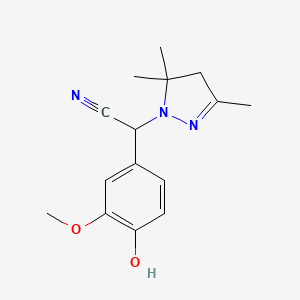

![molecular formula C12H17BrN2O4S B4008263 N~2~-[(4-溴苯基)磺酰基]-N~1~-(3-羟丙基)-N~2~-甲基甘氨酰胺](/img/structure/B4008263.png)

N~2~-[(4-溴苯基)磺酰基]-N~1~-(3-羟丙基)-N~2~-甲基甘氨酰胺

描述

Synthesis Analysis

The synthesis of sulfonamide-derived compounds often involves the formation of ligands that can complex with transition metals, contributing to the molecule's versatility in applications. Chohan and Shad (2011) explored the synthesis of sulfonamide-derived ligands and their metal complexes, providing insights into the bonding and structure of these compounds through spectral, analytical, and physical data, including X-ray diffraction methods (Chohan & Shad, 2011).

Molecular Structure Analysis

The determination of the molecular structure is crucial for understanding the compound's reactivity and properties. Studies have employed X-ray diffraction, IR, NMR, and mass spectrometry to elucidate the structure of sulfonamide derivatives and their complexes, revealing octahedral geometries for metal complexes and detailing the nature of bonding within the synthesized compounds (Chohan & Shad, 2011).

Chemical Reactions and Properties

The reactivity of sulfonamide derivatives often involves interactions with metals and can be influenced by the presence of substituents on the phenyl ring. For example, the cross-coupling reactions of bromopyridine with sulfonamides, catalyzed by copper and pyridine derivatives, demonstrate the compound's ability to form N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, highlighting the chemical versatility of these structures (Han, 2010).

Physical Properties Analysis

The physical properties, such as magnetic susceptibility, conductivity, and molecular geometry, are vital for understanding the behavior of sulfonamide derivatives in different environments. The characterization of these compounds through physical measurements complements the molecular structure analysis and provides a comprehensive view of their potential applications (Chohan & Shad, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various substrates and conditions, are essential for the application of sulfonamide derivatives in synthesis and material science. The ability of these compounds to undergo selective reactions, form complexes with metals, and exhibit specific reactivity patterns underlines their utility in chemical synthesis and as potential catalysts or reagents in organic transformations (Han, 2010).

科学研究应用

为了提供有价值的见解,我将概括围绕类似化合物的背景,重点关注磺酰脲及其类似物,正如化合物名称中提到的“磺酰”的结构所暗示的那样。磺酰脲主要用于医疗治疗,特别是 2 型糖尿病,因为它们能够增加胰腺释放胰岛素。然而,它们的应用范围超出了治疗用途,包括化学生物学、药代动力学和环境健康等领域。

在药代动力学中的研究应用

药代动力学研究的重点是化合物的吸收、分布、代谢和排泄。例如,磺酰脲已被研究其代谢途径,识别出可作为人体生物监测研究中生物标志物的代谢物。此类研究对于了解这些化合物在体内的行为以及评估与人类接触相关的潜在风险至关重要 (McMahen 等,2015)。

属性

IUPAC Name |

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-hydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O4S/c1-15(9-12(17)14-7-2-8-16)20(18,19)11-5-3-10(13)4-6-11/h3-6,16H,2,7-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGBOXLDLAVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCCO)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)

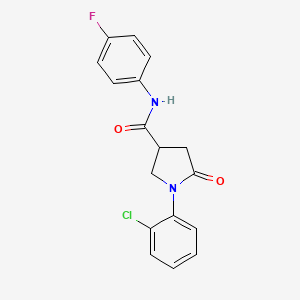

![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

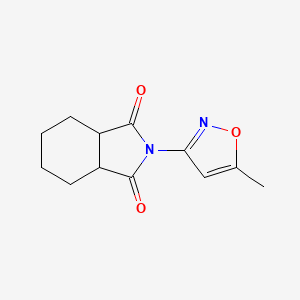

![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)

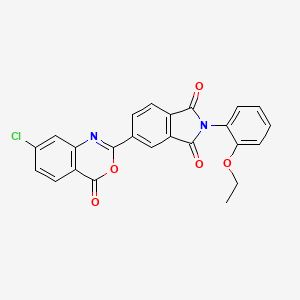

![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)

![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)